molecular formula C18H16N2O5S B4083651 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide

4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide

Cat. No. B4083651
M. Wt: 372.4 g/mol
InChI Key: GWKDKTZTHFNGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as ENB, is a chemical compound that has been widely used in scientific research due to its unique properties. ENB is a sulfonamide derivative that has been synthesized through various methods and has been found to have important applications in the field of medicinal chemistry.

Mechanism of Action

4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is necessary for various physiological processes.
Biochemical and Physiological Effects:
4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure in glaucoma, and the suppression of seizures in epilepsy. 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has also been found to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a valuable tool in studying the role of these enzymes in various diseases. However, one of the limitations of using 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide is its potential for toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the use of 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide in scientific research. One potential direction is the development of 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide derivatives with improved potency and selectivity for specific carbonic anhydrase isoforms. Another direction is the use of 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide as a potential therapeutic agent for various diseases, including glaucoma, epilepsy, and cancer. Additionally, 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide could be used in combination with other drugs to enhance their therapeutic effects.

Scientific Research Applications

4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, making it a valuable tool in studying the role of these enzymes in various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-25-13-9-11-14(12-10-13)26(23,24)19-17-7-3-6-16-15(17)5-4-8-18(16)20(21)22/h3-12,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKDKTZTHFNGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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